An In-Depth Technical Guide to 5-Cumyl-O-Anisidine Hydrochloride
An In-Depth Technical Guide to 5-Cumyl-O-Anisidine Hydrochloride
This guide provides a comprehensive technical overview of 5-Cumyl-O-Anisidine Hydrochloride (CAS Number: 58999-69-2), a substituted aromatic amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, a plausible synthetic pathway, methods for its analytical characterization, potential applications, and essential safety and toxicological considerations. Given the limited specific literature on this particular derivative, this guide synthesizes information from established chemical principles and data on the parent compound, o-anisidine, to provide a robust and scientifically grounded resource.
Chemical Identity and Physicochemical Properties
5-Cumyl-O-Anisidine Hydrochloride is a chemical compound with the systematic name 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride. The cumyl group, a bulky hydrophobic moiety, significantly influences the physicochemical properties of the o-anisidine core.
Table 1: Physicochemical Properties of 5-Cumyl-O-Anisidine Hydrochloride and its Parent Compound
| Property | 5-Cumyl-O-Anisidine Hydrochloride | o-Anisidine Hydrochloride (Parent Compound) |
| CAS Number | 58999-69-2 | 134-29-2 |
| Molecular Formula | C₁₆H₂₀ClNO | C₇H₁₀ClNO |
| Molecular Weight | 277.79 g/mol | 159.61 g/mol |
| Appearance | Predicted to be a solid | Grey-black crystalline solid or light gray powder[1] |
| Solubility | Predicted to be soluble in organic solvents | Soluble in water (10-50 g/L at 21°C)[2] |
| Synonyms | 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride | 2-Methoxyaniline hydrochloride; o-Aminoanisole hydrochloride |
Plausible Synthesis Pathway: A Mechanistic Approach
Step 1: N-Acetylation of o-Anisidine
To control the regioselectivity of the subsequent Friedel-Crafts alkylation, the highly activating amino group of o-anisidine is first protected as an acetamide. This is a standard procedure in organic synthesis to moderate the reactivity of the aromatic ring and prevent side reactions.
-
Reaction: o-Anisidine is treated with acetic anhydride in the presence of a mild base or a catalytic amount of acid.
-
Rationale: The acetyl group is an ortho-, para-director, but its steric bulk will favor substitution at the less hindered para position relative to the methoxy group.
Step 2: Friedel-Crafts Alkylation
The N-acetyl-o-anisidine is then subjected to Friedel-Crafts alkylation to introduce the cumyl group.
-
Reactants: N-acetyl-o-anisidine and a suitable cumylating agent, such as cumyl chloride or 2-phenylpropene, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[3]
-
Mechanism: The Lewis acid activates the cumylating agent to form a cumyl carbocation, which then acts as the electrophile. The electron-rich aromatic ring of the N-acetyl-o-anisidine attacks the carbocation, leading to the formation of a C-C bond. The methoxy group is a strong ortho-, para-director, and the acetylamino group is a moderate ortho-, para-director. The cumyl group will preferentially add to the position para to the methoxy group (position 5) due to steric hindrance at the ortho positions.
Step 3: Deacetylation
The protecting acetyl group is removed to regenerate the free amine.
-
Reaction: The N-acetyl-5-cumyl-o-anisidine is hydrolyzed under acidic or basic conditions. Acidic hydrolysis with an acid like hydrochloric acid is often preferred as it directly yields the hydrochloride salt.
Step 4: Formation of the Hydrochloride Salt
If basic hydrolysis was used in the previous step, the free base of 5-cumyl-o-anisidine is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
-
Rationale: The hydrochloride salt form often improves the stability and handling of amine compounds.
Caption: Proposed synthesis of 5-Cumyl-O-Anisidine Hydrochloride.
Analytical Characterization
A comprehensive analytical workflow is crucial for the structural confirmation and purity assessment of 5-Cumyl-O-Anisidine Hydrochloride.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the cumyl group's methyl and phenyl protons, and the amine protons. The integration and splitting patterns of the aromatic protons would confirm the substitution pattern. The amine protons will likely appear as a broad singlet.[4]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, and an analysis of these shifts can confirm the structure.[5][6]
-
¹⁵N NMR: This technique can provide direct information about the electronic environment of the nitrogen atom.[7]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can also provide structural information. For aromatic amines, common fragmentation includes the loss of HCN from the aniline ion.[8][9][10]
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with a C18 column is a suitable method for purity analysis.[11][12] A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be employed.[12] Detection can be achieved using a UV detector, as aromatic compounds typically exhibit strong UV absorbance.[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can also be used for the analysis of the free base form of the compound. The sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass information for the eluted components.[13]
-
Table 2: Predicted Analytical Data for 5-Cumyl-O-Anisidine Hydrochloride
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (distinct splitting pattern), methoxy singlet (~3.8 ppm), cumyl methyl singlet (~1.7 ppm), cumyl phenyl multiplet (~7.2-7.4 ppm), broad amine singlet.[4] |
| ¹³C NMR | Resonances for all 16 unique carbons, including substituted and unsubstituted aromatic carbons, methoxy carbon, and cumyl carbons.[5][6][14] |
| MS | Molecular ion peak corresponding to the free base (C₁₆H₁₉NO), and characteristic fragmentation patterns.[8][9][10][15][16] |
| HPLC | A single major peak indicating high purity under optimized conditions. |
Potential Applications in Research and Development
While specific applications for 5-Cumyl-O-Anisidine Hydrochloride are not documented, its structural features suggest several potential areas of use, primarily as a chemical intermediate.
-
Intermediate in Dye Synthesis: Aniline and its derivatives are fundamental building blocks in the synthesis of azo dyes.[17][18][19][20] The amino group of 5-cumyl-o-anisidine can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. The bulky cumyl group may enhance the solubility of the resulting dye in nonpolar media and could also influence its lightfastness and other properties.
-
Precursor for Pharmaceutical Compounds: Anisidine derivatives are present in various pharmacologically active molecules.[21][22] The unique substitution pattern of this compound could be exploited in medicinal chemistry to synthesize novel drug candidates. The lipophilic cumyl group could be used to modulate the pharmacokinetic properties of a lead compound, such as its bioavailability and metabolic stability.[22]
-
Building Block in Materials Science: The aromatic and amine functionalities make this compound a potential monomer or precursor for the synthesis of specialty polymers and materials with tailored electronic or physical properties.
Caption: Potential applications of 5-Cumyl-O-Anisidine Hydrochloride.
Safety and Toxicological Profile
Specific toxicological data for 5-Cumyl-O-Anisidine Hydrochloride is not available. Therefore, a precautionary approach based on the known hazards of the parent compound, o-anisidine hydrochloride, and the general class of aromatic amines is essential.
-
Toxicity of o-Anisidine: o-Anisidine is classified as a substance that may cause cancer.[23] It is also known to be toxic if swallowed, in contact with skin, or if inhaled.[23]
-
General Hazards of Aromatic Amines: Many aromatic amines are known or suspected carcinogens and can cause a range of adverse health effects.[24] The toxicity of aromatic compounds can be influenced by the nature of their substituents.[24]
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
-
Aquatic Toxicity: Aromatic compounds can be toxic to aquatic life.[1][2][25][26] Proper disposal procedures must be followed to prevent environmental contamination.
Conclusion
5-Cumyl-O-Anisidine Hydrochloride is a substituted aromatic amine with potential applications as a chemical intermediate in various fields, including the synthesis of dyes and pharmaceuticals. While specific experimental data for this compound is limited, this guide provides a scientifically grounded framework for its synthesis, analysis, and handling based on established chemical principles and data from related compounds. Researchers and drug development professionals should exercise caution when working with this compound, adhering to strict safety protocols due to the potential hazards associated with the aromatic amine class of molecules. Further research is warranted to fully elucidate the properties and potential of this intriguing molecule.
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